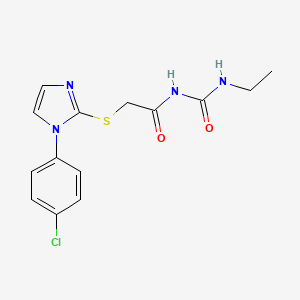
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- is a synthetic organic compound with the molecular formula C14-H15-Cl-N4-O2-S . This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- typically involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole . The reaction yields imidazole derivatives, which are then converted into the corresponding ureas through further reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Mechanism of Action
The mechanism of action of Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 4,5-dimethyl-1,2-diphenyl-1H-imidazole
- 2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole
- 1-(3,5-dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole
Uniqueness
What sets Urea, 1-((1-(p-chlorophenyl)imidazol-2-ylthio)acetyl)-3-ethyl- apart is its specific substitution pattern and the presence of the urea moiety, which can confer unique biological activities and chemical reactivity compared to other imidazole derivatives.
Properties
CAS No. |
60176-43-4 |
|---|---|
Molecular Formula |
C14H15ClN4O2S |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(ethylcarbamoyl)acetamide |
InChI |
InChI=1S/C14H15ClN4O2S/c1-2-16-13(21)18-12(20)9-22-14-17-7-8-19(14)11-5-3-10(15)4-6-11/h3-8H,2,9H2,1H3,(H2,16,18,20,21) |
InChI Key |
AOCDQQWJYLZCMC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC(=O)CSC1=NC=CN1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B13812145.png)

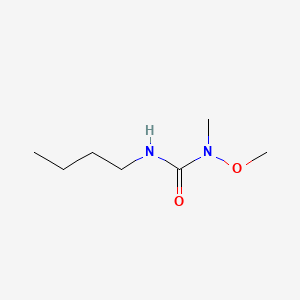
![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)
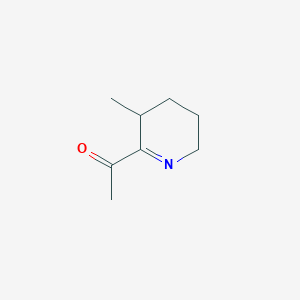
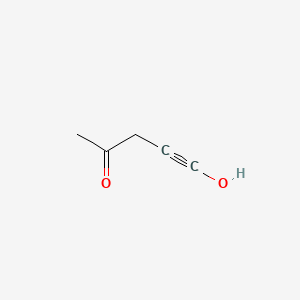
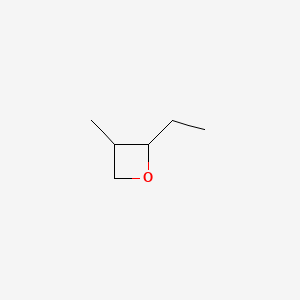
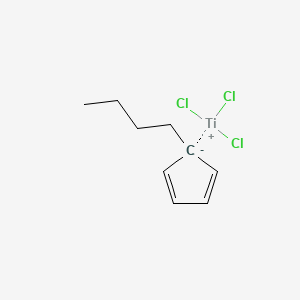

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol](/img/structure/B13812203.png)

![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)
